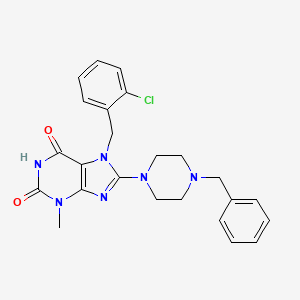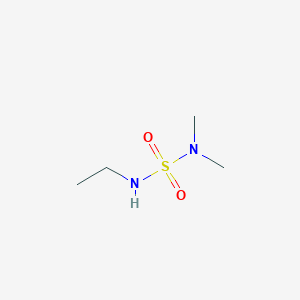![molecular formula C15H17N5O3S B2786159 N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide CAS No. 2097897-40-8](/img/structure/B2786159.png)
N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several functional groups, including a benzodioxole, thiadiazole, and piperazine. Benzodioxole is a type of aromatic ether that is often found in pharmaceuticals and natural products . Thiadiazole is a type of heterocycle that is also commonly found in pharmaceuticals . Piperazine is a type of secondary amine that is often used in the synthesis of polymers and pharmaceuticals .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the benzodioxole and thiadiazole rings, and the coupling of these rings with the piperazine. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzodioxole and thiadiazole rings would likely contribute to the compound’s aromaticity and stability .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the benzodioxole, thiadiazole, and piperazine groups. These groups could potentially undergo a variety of chemical reactions, depending on the conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple rings could increase its rigidity and potentially its boiling and melting points .Scientific Research Applications
Anticancer Activity
Compounds with a similar structure have been synthesized and evaluated for their anticancer activity against various cancer cell lines, such as prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines . The detailed structure–activity relationship study culminated in the identification of 3-N-benzo[1,2,5]oxadiazole 17 and 3-N-2-methylquinoline 20, whose IC50 values ranged from 328 to 644 nM against CCRF-CEM and MIA PaCa-2 .
Cell Cycle Arrest
Further mechanistic studies revealed that these compounds caused cell cycle arrest at the S phase and induced apoptosis in CCRF-CEM cancer cells .
Antiproliferative Activity
These compounds have been evaluated for their antiproliferative activity against CCRF-CEM, LNCaP, and MIA PaCa-2 cancer cells .
Antitubulin Activity
Microtubule-targeting agents cause mitotic blockade and cell apoptosis by modulating microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure . Indole-based compounds have been synthesized to further explore the utility of indoles as anticancer agents .
HDAC Inhibitors
The intermediary compound has been used for the construction of trithiocarbonates as HDAC (Histone deacetylase) Inhibitors .
Synthesis of Chalcones
An amide chalcone has been synthesized in a two-step reaction. First, N-(4-acetylphenyl)quinoline-3-carboxamide was synthesized by the reaction of quinoline-3-carboxylic acid and thionyl chloride (SOCl2), following the addition of 4-aminoacetophenone .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O3S/c21-15(16-8-11-1-2-12-13(7-11)23-10-22-12)20-5-3-19(4-6-20)14-9-17-24-18-14/h1-2,7,9H,3-6,8,10H2,(H,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXKQGZGXABHLOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NSN=C2)C(=O)NCC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-[4-(1H-indol-4-yl)piperazin-1-yl]sulfonylphenyl]acetamide](/img/structure/B2786077.png)
![[3-Amino-4-(benzenesulfonyl)-5-(2-chloroanilino)thiophen-2-yl]-phenylmethanone](/img/structure/B2786079.png)
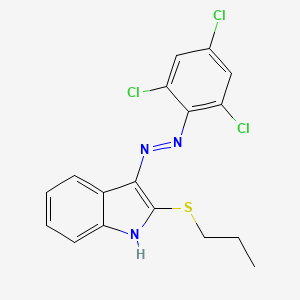
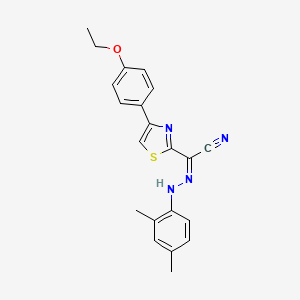
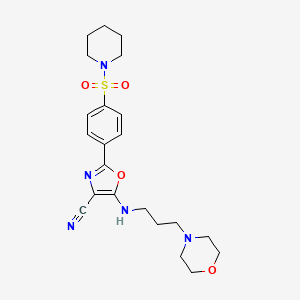
![3-[(3,4-dichlorobenzyl)sulfanyl]-4-ethyl-5-(2-phenyl-1,3-thiazol-4-yl)-4H-1,2,4-triazole](/img/structure/B2786084.png)
![(E)-N-(4-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-fluorobenzamide](/img/structure/B2786087.png)
![Spiro[2.2]pentane-2-carboximidamide;hydrochloride](/img/structure/B2786088.png)
![Ethyl 2-[(2-acetyl-3-oxobut-1-en-1-yl)amino]acetate](/img/structure/B2786089.png)
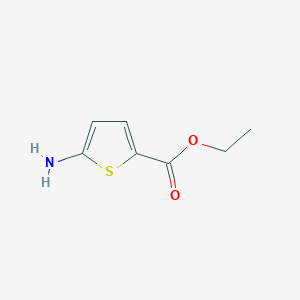
![Isopropyl 3-amino-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate](/img/structure/B2786092.png)
